Cas no 2229384-59-0 (1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one)

1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one
- EN300-1729407
- 2229384-59-0
-
- インチ: 1S/C7H8N2O/c1-3-9-5-7(4-8-9)6(2)10/h3-5H,1H2,2H3
- InChIKey: DSMDVBDIYSDYEY-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C=NN(C=C)C=1
計算された属性
- せいみつぶんしりょう: 136.063662883g/mol
- どういたいしつりょう: 136.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 34.9Ų
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729407-0.25g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one |
2229384-59-0 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1729407-0.05g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one |
2229384-59-0 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1729407-1g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one |
2229384-59-0 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1729407-1.0g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one |
2229384-59-0 | 1g |
$1272.0 | 2023-06-04 | ||
Enamine | EN300-1729407-10g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one |
2229384-59-0 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1729407-0.1g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one |
2229384-59-0 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1729407-5.0g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one |
2229384-59-0 | 5g |
$3687.0 | 2023-06-04 | ||
Enamine | EN300-1729407-10.0g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one |
2229384-59-0 | 10g |
$5467.0 | 2023-06-04 | ||
Enamine | EN300-1729407-0.5g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one |
2229384-59-0 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1729407-2.5g |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one |
2229384-59-0 | 2.5g |
$2492.0 | 2023-09-20 |
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-oneに関する追加情報
Comprehensive Overview of 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 2229384-59-0)
1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one, with the CAS number 2229384-59-0, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its pyrazole core and vinyl functional group, is a versatile intermediate in synthetic chemistry. Its unique structure makes it a valuable building block for the development of novel heterocyclic compounds, which are increasingly sought after in drug discovery and advanced material applications.
The growing interest in 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one is driven by its potential applications in medicinal chemistry. Researchers are exploring its role in the synthesis of bioactive molecules, particularly those targeting inflammatory and neurological disorders. The compound's pyrazole moiety is known for its ability to interact with biological systems, making it a key focus in the development of small-molecule therapeutics. Additionally, its vinyl group offers opportunities for further functionalization, enabling the creation of diverse derivatives with tailored properties.
In the context of agrochemical innovation, 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one has shown promise as a precursor for crop protection agents. Its structural features align with the demand for eco-friendly pesticides that minimize environmental impact while maintaining efficacy. This aligns with current trends in sustainable agriculture, where green chemistry principles are prioritized. The compound's potential to contribute to next-generation agrochemicals has made it a subject of ongoing research and development.
From a material science perspective, 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one is being investigated for its utility in polymer chemistry. Its vinyl functionality allows for polymerization, making it a candidate for creating functional polymers with applications in coatings, adhesives, and specialty materials. The integration of pyrazole-based monomers into polymer chains can enhance thermal stability and mechanical properties, addressing industry needs for high-performance materials.
The synthesis and characterization of 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one involve advanced organic synthesis techniques, including catalytic reactions and spectroscopic analysis. Modern methodologies such as microwave-assisted synthesis and flow chemistry are being employed to optimize its production, reflecting the broader shift toward efficient and scalable chemical processes. These innovations are critical for meeting the demands of industrial and academic research.
As the scientific community continues to explore the potential of 1-(1-ethenyl-1H-pyrazol-4-yl)ethan-1-one, its relevance in cutting-edge research is undeniable. Whether in drug development, sustainable agriculture, or advanced materials, this compound exemplifies the intersection of chemistry and innovation. Its versatility and adaptability position it as a key player in the future of specialty chemicals and applied sciences.
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